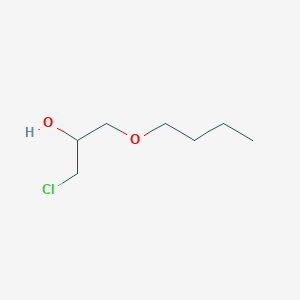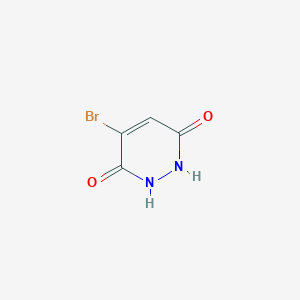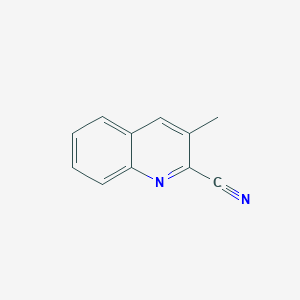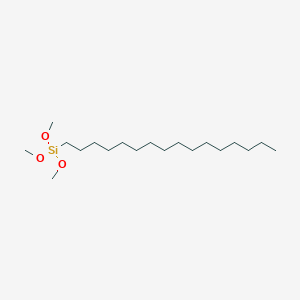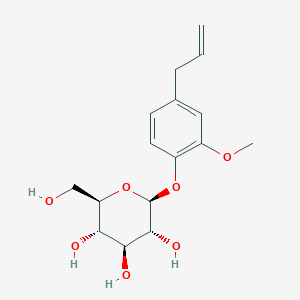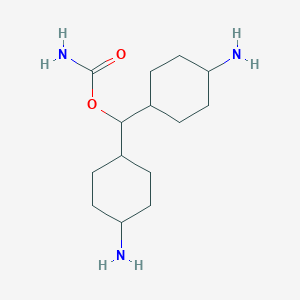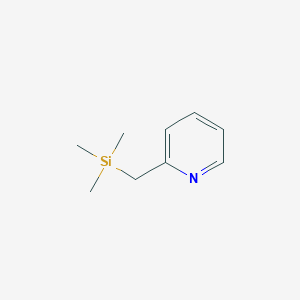
7-羟基-2,2-二甲基-2,3-二氢-4H-色烯-4-酮
概述
描述
7-hydroxy-2,2-dimethylchroman-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. It is characterized by a chromenone core structure with a hydroxyl group at the 7th position and two methyl groups at the 2nd position. This compound is known for its potential biological activities and is often studied for its various applications in medicinal chemistry and other scientific fields.
科学研究应用
7-hydroxy-2,2-dimethylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
生化分析
Biochemical Properties
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one has been shown to bind to certain proteins, affecting their function and stability .
Cellular Effects
The effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Moreover, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. Additionally, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have indicated that prolonged exposure to 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can lead to changes in cellular function, such as altered cell proliferation rates and increased oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one vary with different dosages. At low doses, it has been observed to have beneficial effects, such as antioxidant activity and protection against cellular damage. At higher doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance. Once inside the cell, 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is critical for its activity and function. It has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. The presence of targeting signals and post-translational modifications can direct 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one to specific cellular compartments, thereby modulating its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, followed by methylation to introduce the dimethyl groups at the 2nd position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 7-hydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 7-oxo-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2,2-dimethylchroman.
Substitution: Formation of various substituted chromenone derivatives depending on the substituent introduced.
作用机制
The mechanism of action of 7-hydroxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
7-Hydroxychroman-4-one: Lacks the dimethyl groups at the 2nd position.
6-Chloro-7-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: Contains a chlorine atom at the 6th position instead of a hydroxyl group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Similar core structure but different substituents .
Uniqueness: 7-hydroxy-2,2-dimethylchroman-4-one is unique due to the presence of both the hydroxyl group at the 7th position and the dimethyl groups at the 2nd position. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific studies.
属性
IUPAC Name |
7-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEWNYMTGPOCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344978 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17771-33-4 | |
| Record name | 7-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-Hydroxy-2,2-dimethylchroman-4-one a useful starting material for the synthesis of benzodipyrandiones?
A1: 7-Hydroxy-2,2-dimethylchroman-4-one possesses structural features that make it a suitable precursor for synthesizing benzodipyrandiones. Specifically, the presence of the 7-hydroxy group allows for further chemical modifications. Researchers successfully utilized this compound to synthesize 7,8-Dihydro-8,8-dimethylbenzo[1,2-b:5,4-b′]dipyran-2,6-dione, a linear dihydrobenzodipyrandione found in dill [].
Q2: Can you elaborate on the specific reactions involving 7-Hydroxy-2,2-dimethylchroman-4-one in benzodipyrandione synthesis?
A2: One study successfully employed 7-Hydroxy-2,2-dimethylchroman-4-one as a starting material for synthesizing graveolone, a naturally occurring benzodipyran []. While the specific reaction details weren't provided in the abstract, it highlights the compound's versatility in synthesizing various benzodipyrans. Furthermore, researchers explored the bromination of 7-Hydroxy-2,2-dimethylchroman-4-one. They discovered that using N-bromosuccinimide leads to the 8-bromo derivative, while bromine in chloroform yields the 6-bromo derivative. Interestingly, only the 6-bromo derivative successfully underwent Pechmann condensation with malic acid [], highlighting the impact of substituent position on reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
